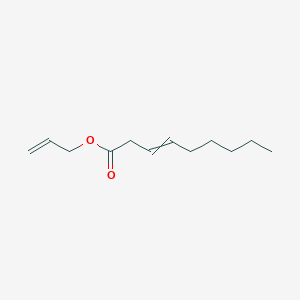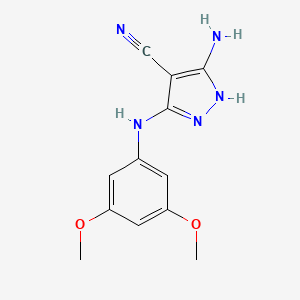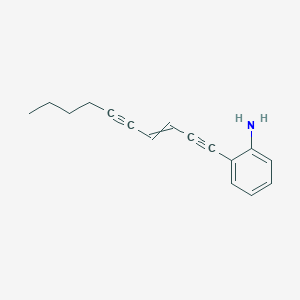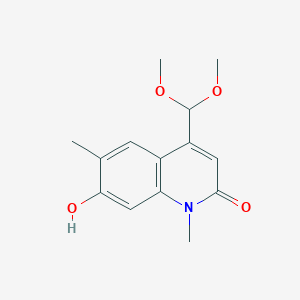![molecular formula C13H26N+ B14208602 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium CAS No. 735201-79-3](/img/structure/B14208602.png)
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium is a quaternary ammonium compound with the molecular formula C12H25IN2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium can be synthesized through the alkylation of 1-azabicyclo[2.2.2]octane with hexyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, hydroxides, and amines.
Oxidizing Agents: Hydrogen peroxide and peracids are typically used.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents.
Major Products
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
N-oxides: Oxidation leads to the formation of N-oxides.
Secondary Amines: Reduction results in secondary amines.
Aplicaciones Científicas De Investigación
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with biological membranes and ion channels. The compound can modulate ion transport by binding to specific sites on the ion channels, thereby affecting their function. This interaction can influence various physiological processes, including neurotransmission and muscle contraction .
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally similar compound without the hexyl group.
1-Propyl-1-azabicyclo[2.2.2]octan-1-ium: Another quaternary ammonium compound with a shorter alkyl chain.
Uniqueness
1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium is unique due to its longer hexyl chain, which enhances its lipophilicity and membrane permeability. This property makes it more effective in applications involving biological membranes and ion channels compared to its shorter-chain analogs .
Propiedades
Número CAS |
735201-79-3 |
|---|---|
Fórmula molecular |
C13H26N+ |
Peso molecular |
196.35 g/mol |
Nombre IUPAC |
1-hexyl-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H26N/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14/h13H,2-12H2,1H3/q+1 |
Clave InChI |
KRYOEJUBJBYTPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[N+]12CCC(CC1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)




![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)
![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)

![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)



![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)

